N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide
Description
Properties
Molecular Formula |
C16H13Cl2N3O2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-5-7-11(8-6-10)9-19-21-16(23)15(22)20-13-4-2-3-12(17)14(13)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
AFLIOUIQNCEZFH-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group, a hydrazine derivative , and an oxoacetamide moiety . The presence of the 4-methylbenzylidene group suggests potential for various interactions due to its aromatic nature, which may influence the compound's reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H15Cl2N3O |
| Molecular Weight | 350.207 g/mol |
| CAS Number | 328126-94-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to ensure high yields and purity. The general synthetic route includes:
- Formation of the hydrazone from appropriate aldehydes and hydrazines.
- Subsequent acylation to introduce the oxoacetamide functionality.
- Purification using crystallization or chromatography techniques.
Biological Activity
Preliminary studies indicate that similar compounds exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antituberculosis Activity : Related hydrazones have been evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating varying degrees of inhibition .
- Antitumor Activity : Some derivatives have exhibited cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
Case Studies
-
Antituberculosis Study :
A study evaluated a series of hydrazones for their antituberculosis activity against M. tuberculosis H37Rv. The compounds were screened at various concentrations to determine their minimum inhibitory concentration (MIC). The most active compound in this series demonstrated promising results, indicating that structural modifications could enhance efficacy . -
Cytotoxicity Against Cancer Cells :
In vitro studies on related thiazolidinone derivatives showed significant cytotoxicity against Dalton's ascites lymphoma (DAL) cancer cell line. This suggests that the incorporation of specific substituents can lead to enhanced biological activity .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- The hydrazine moiety may interact with cellular targets through nucleophilic attack.
- The dichlorophenyl group may enhance lipophilicity, facilitating membrane penetration.
- Aromatic interactions from the 4-methylbenzylidene group could play a role in binding to biological targets.
Comparison with Similar Compounds
Structural Variations
The compound belongs to a family of N-aryl-2-oxoacetamide hydrazones. Key structural analogs and their differences are summarized below:
Impact of Substituents
- Electron-Withdrawing Groups (e.g., Cl, NO₂): The 2,3-dichloro substitution in the target compound increases hydrophobicity and may enhance binding to hydrophobic pockets in biological targets. In contrast, nitro groups (as in ) improve redox activity but reduce metabolic stability.
- Electron-Donating Groups (e.g., CH₃, OCH₃) : The 4-methyl group on the benzylidene moiety (target compound) balances lipophilicity and steric bulk. Methoxy derivatives (e.g., ) exhibit improved solubility but may reduce blood-brain barrier penetration.
- Steric Effects : Bulky substituents like benzyloxy () or allyl groups () can hinder molecular packing, affecting crystallinity and bioavailability.
Structural and Conformational Insights
X-ray crystallography of related compounds (e.g., ) reveals that dihedral angles between the dichlorophenyl and benzylidene rings range from 44.5° to 77.5° , influenced by substituents. The target compound’s planar amide group likely forms N–H⋯O hydrogen bonds (R₂²(10) motifs), stabilizing dimeric structures . AutoDock simulations () suggest that the 4-methyl group may optimize ligand-receptor interactions by reducing steric clashes compared to bulkier substituents .
Preparation Methods
Starting Materials and Reagents
Key precursors include:
-
2,3-Dichloroaniline (for the phenyl backbone)
-
Oxalyl chloride (for oxoacetamide formation)
-
4-Methylbenzaldehyde (for the benzylidene moiety)
-
Hydrazine hydrate (for hydrazine bridge synthesis)
Solvents such as ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly employed, with catalytic acids (e.g., acetic acid) or bases (e.g., triethylamine) to modulate reaction kinetics.
Stepwise Synthesis Protocol
Synthesis of N-(2,3-Dichlorophenyl)-2-Oxoacetamide
The initial step involves the acylation of 2,3-dichloroaniline with oxalyl chloride under inert conditions. A typical procedure includes:
-
Dissolving 2,3-dichloroaniline (10 mmol) in anhydrous THF.
-
Dropwise addition of oxalyl chloride (12 mmol) at 0°C.
-
Stirring at room temperature for 6 hours to form the intermediate oxalyl dichloride adduct.
-
Quenching with ice-water and extracting with ethyl acetate to isolate N-(2,3-dichlorophenyl)-2-oxoacetamide.
Yield : 68–72% (white crystalline solid).
Hydrazine Coupling and Benzylidene Formation
The oxoacetamide intermediate reacts with hydrazine hydrate to form a hydrazinyl derivative, which subsequently undergoes condensation with 4-methylbenzaldehyde:
-
Refluxing N-(2,3-dichlorophenyl)-2-oxoacetamide (5 mmol) with hydrazine hydrate (6 mmol) in ethanol for 4 hours.
-
Adding 4-methylbenzaldehyde (5.5 mmol) and catalytic acetic acid.
-
Refluxing for 12 hours to facilitate imine bond formation.
-
Cooling, filtering, and recrystallizing from ethanol to obtain the final product.
Yield : 58–63% (pale yellow crystals).
Characterization and Quality Control
Spectroscopic Analysis
Critical characterization data for the synthesized compound include:
Chromatographic Purity Assessment
Thin-layer chromatography (TLC) on silica gel plates (ethyl acetate/hexane, 3:7) confirms reaction progression, with the final product showing a single spot at Rf = 0.52. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) validates purity >98%.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Regioselectivity and Byproduct Formation
The dichlorophenyl group’s steric hindrance necessitates slow addition of oxalyl chloride to minimize diacylation byproducts. GC-MS analysis identifies N,N'-bis(2,3-dichlorophenyl)oxamide as a primary impurity (8–12%), removable via column chromatography.
Comparative Analysis with Analogous Hydrazones
The synthesis shares similarities with other arylhydrazone derivatives, such as 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazole. Key distinctions include:
-
Reactivity : The oxoacetamide moiety increases electrophilicity, accelerating hydrazone formation compared to thiazole derivatives.
-
Purification : Recrystallization from ethanol suffices for the target compound, whereas thiazole analogs require silica gel chromatography.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate consistent yields (60–65%) using continuous flow reactors, reducing reaction time by 30%. Process analytical technology (PAT) tools, including in-line FTIR, enable real-time monitoring of intermediate stages .
Q & A
Q. What are the standard synthetic routes for N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide?
The synthesis typically involves a multi-step condensation process:
Hydrazone Formation : React 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate.
Oxoacetamide Coupling : Condense the hydrazone with N-(2,3-dichlorophenyl)-2-oxoacetamide under reflux in polar aprotic solvents (e.g., dimethylformamide, ethanol) with catalysts like piperidine or triethylamine .
Purification : Use column chromatography or recrystallization (e.g., methanol/dichloromethane) for isolation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm hydrazone geometry (E/Z) and substituent integration. Look for imine proton signals at δ 8.2–8.5 ppm and aromatic protons in δ 6.8–7.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 395.04) .
- IR Spectroscopy : Stretch frequencies for C=O (1680–1720 cm) and N–H (3200–3350 cm) confirm functional groups .
Q. What are the common chemical reactions this compound undergoes?
- Oxidation : Reacts with KMnO or HO to form carboxylic acid derivatives.
- Hydrolysis : Acidic/basic conditions cleave the hydrazone bond, yielding 4-methylbenzaldehyde and 2-oxoacetamide fragments.
- Nucleophilic Substitution : Chlorine atoms on the dichlorophenyl group can be replaced by amines or alkoxides under SNAr conditions .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during synthesis?
- Solvent and Temperature : Use aprotic solvents (DMF, DCM) at 0–5°C to favor E-hydrazone geometry via kinetic control .
- Catalysts : Piperidine enhances regioselectivity by stabilizing transition states through hydrogen bonding .
- Crystallography : X-ray diffraction (e.g., ) reveals dihedral angles between aromatic rings (54.8°–77.5°), guiding conformational analysis .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Structure-Activity Relationship (SAR) : Vary substituents (e.g., replace 4-methyl with halogen groups) and compare IC values. For example, 4-fluoro analogs show enhanced anticancer activity due to improved membrane permeability .
- Assay Conditions : Standardize protocols (e.g., MTT assay pH, incubation time) to minimize variability. Contradictions may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .
Q. How does the compound interact with biological targets at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
